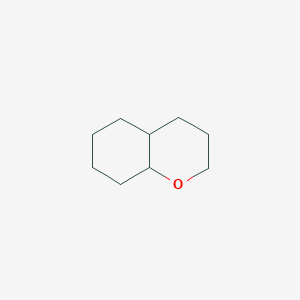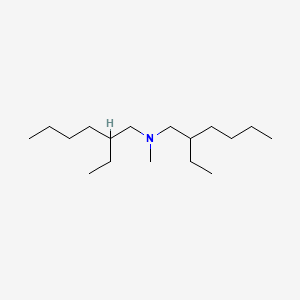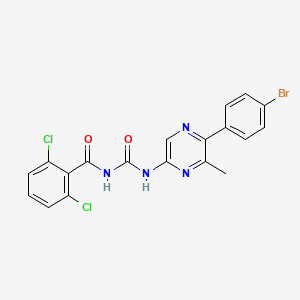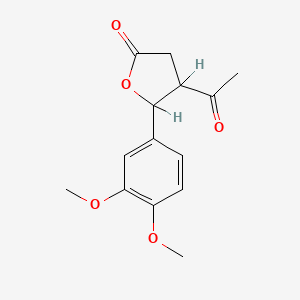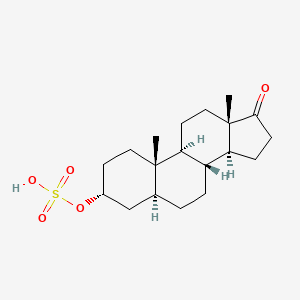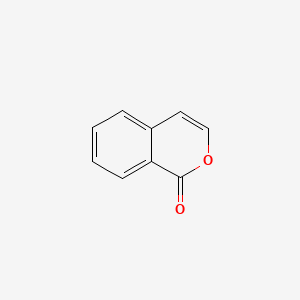
异香豆素
描述
Isocoumarin, also known as 1H-2-benzopyran-1-one or 3,4-benzo-2-pyrone, is a lactone, a type of natural organic compound. It is a structural isomer of coumarin and is found in various natural sources, including plants and fungi. Isocoumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Synthetic Routes and Reaction Conditions:
Cyclization of 2-(1-alkynyl)benzoic acids/esters: This method involves the cyclization of 2-(1-alkynyl)benzoic acids or esters under specific conditions to form isocoumarins.
Palladium-catalyzed reactions: Various palladium-catalyzed reactions, such as α-arylation followed by intramolecular cyclization, are used to synthesize isocoumarins from 2-halobenzoates and ketones.
Copper-catalyzed tandem C-C/C-O coupling: This strategy involves the use of 2-iodo-N-phenyl benzamides and acyclic diketones as starting materials.
BF3·Et2O-mediated cyclization: This process enables the lactonization of 2-alkynylbenzoates to form isocoumarins under mild conditions.
Industrial Production Methods:
Selenium-catalyzed synthesis: A new selenium-catalyzed method involves the reaction of stilbene carboxylic acids with diphenyl diselenide and a hypervalent iodine reagent to produce isocoumarins.
Types of Reactions:
Oxidation: Isocoumarins can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of isocoumarins can lead to the formation of dihydroisocoumarins.
Substitution: Substitution reactions, such as halogenation and nitration, can be performed on isocoumarins to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of catalysts.
Major Products:
Oxidized derivatives: Various oxidized forms of isocoumarins.
Dihydroisocoumarins: Reduced forms of isocoumarins.
Substituted isocoumarins: Isocoumarins with different functional groups introduced through substitution reactions.
科学研究应用
Isocoumarins have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: Used in the development of pharmaceuticals and agrochemicals.
作用机制
Isocoumarin, also known as 1H-2-Benzopyran-1-one, is a lactone , a type of natural organic compound. It has been the subject of extensive research due to its diverse biological and pharmacological activities. This article aims to provide a comprehensive overview of the mechanism of action of Isocoumarin.
Target of Action
The primary targets of Isocoumarin are enzymes such as aromatase . Aromatase is the main culprit in estrogen overproduction in estrogen-dependent breast cancer (EDBC), making it a significant target for the effective treatment of EDBC .
Mode of Action
Isocoumarin interacts with its targets, leading to changes in their function. For instance, Isocoumarin derivatives have been shown to inhibit hemozoin polymerization and decrease the mitochondrial membrane potential . They also inhibit P. falciparum DNA gyrase .
Biochemical Pathways
Isocoumarin is biosynthesized from 40-coumaroyl-S-CoA in three steps: 60-hydroxylation, trans–cis isomerization of the exocyclic double bond, and lactonization . The 60 (ortho) hydroxylation catalyzed by 2-oxoglutarate-dependent dioxygenase F60H1 is the first and most important step in biosynthesis .
Pharmacokinetics
Upon oral ingestion of Isocoumarin, human plasma samples show that, despite almost full absorption, only 2 to 6% of the drug enters the bloodstream . This is explained by Isocoumarin’s significant first-pass metabolism by cytochrome P450 2A6 to umbelliferone .
Result of Action
The molecular and cellular effects of Isocoumarin’s action are diverse. For instance, Isocoumarin derivatives have shown selective cytotoxic activities against H460, A549, and HCT116 cancer cell lines . They also exhibit a high therapeutic index, high selectivity, and a notable drug-like profile .
Action Environment
The action, efficacy, and stability of Isocoumarin can be influenced by environmental factors. For instance, the synthesis of Isocoumarin derivatives can be achieved via a copper(I)-catalyzed domino reaction in DMF under the action of K3PO4 at 90-120°C . This suggests that the synthesis and action of Isocoumarin can be influenced by factors such as temperature and the presence of certain catalysts.
生化分析
Biochemical Properties
Isocoumarin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with polyketide synthases, which are responsible for the biosynthesis of isocoumarin in microorganisms. These enzymes facilitate the formation of the isocoumarin core structure through a series of condensation and cyclization reactions . Additionally, isocoumarin has been shown to inhibit certain enzymes, such as acetylcholinesterase, thereby affecting neurotransmitter regulation .
Cellular Effects
Isocoumarin exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, isocoumarin has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and upregulating pro-apoptotic genes . Moreover, isocoumarin can inhibit the proliferation of certain bacterial cells by disrupting their cell wall synthesis .
Molecular Mechanism
The molecular mechanism of isocoumarin involves several key interactions at the molecular level. Isocoumarin binds to specific biomolecules, such as enzymes and receptors, to exert its effects. For example, isocoumarin inhibits the enzyme acetylcholinesterase by binding to its active site, thereby preventing the breakdown of acetylcholine and enhancing cholinergic signaling . Additionally, isocoumarin can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isocoumarin can change over time. Isocoumarin is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures . Long-term studies have shown that isocoumarin can have sustained effects on cellular function, such as prolonged inhibition of bacterial growth and persistent induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of isocoumarin vary with different dosages in animal models. At low doses, isocoumarin has been observed to exhibit beneficial effects, such as antimicrobial and anticancer activities . At high doses, isocoumarin can cause toxic effects, including hepatotoxicity and neurotoxicity . Threshold effects have been noted, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects.
Metabolic Pathways
Isocoumarin is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. Isocoumarin has also been shown to influence the biosynthesis of secondary metabolites in microorganisms by modulating the activity of polyketide synthases .
Transport and Distribution
Isocoumarin is transported and distributed within cells and tissues through specific transporters and binding proteins. For instance, isocoumarin can be taken up by cells via organic anion transporters and subsequently bind to intracellular proteins, affecting its localization and accumulation . The distribution of isocoumarin within tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of isocoumarin plays a crucial role in its activity and function. Isocoumarin can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, isocoumarin has been found to localize in the mitochondria, where it can induce mitochondrial dysfunction and trigger apoptosis in cancer cells . The precise localization of isocoumarin within cells can determine its effectiveness in modulating cellular processes.
相似化合物的比较
- Coumarin
- Dihydroisocoumarin
- Ochratoxins
- Amicoumacins
Isocoumarins stand out due to their unique structural features and diverse biological activities, making them valuable compounds in various fields of research and industry.
属性
IUPAC Name |
isochromen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZZFVDIZRWADY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=COC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060080 | |
| Record name | 1H-2-Benzopyran-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
491-31-6 | |
| Record name | Isocoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=491-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isocoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-2-Benzopyran-1-one | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-2-Benzopyran-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-isochromen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR89982S3E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-[(1-Cyclopentyl-5-tetrazolyl)-(6-quinolinyl)methyl]-1-piperazinyl]-1,3-benzothiazole](/img/structure/B1212866.png)
![O-(3-[18F]Fluoropropyl)-L-tyrosine](/img/structure/B1212868.png)
![3,7-Dimethyl-1-(phenylmethyl)-8-[(phenylmethyl)amino]purine-2,6-dione](/img/structure/B1212870.png)

![N-propan-2-yl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B1212872.png)
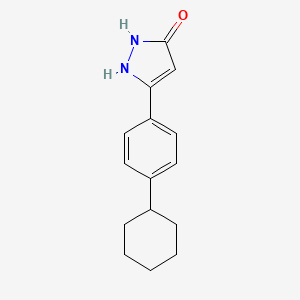
![6-Phenyl-3-p-tolyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione](/img/structure/B1212874.png)
